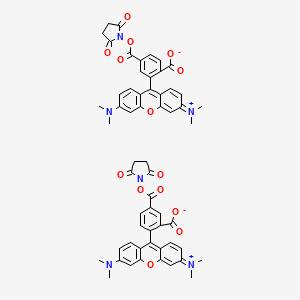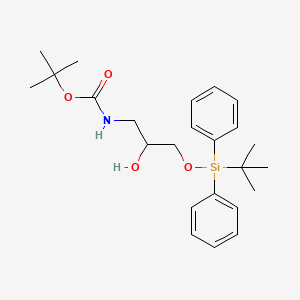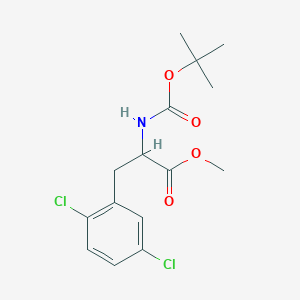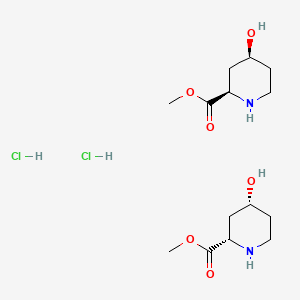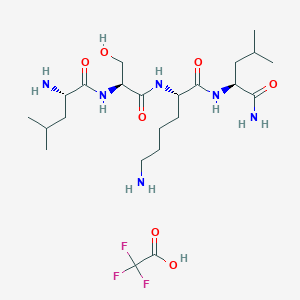
LSKL, Inhibitor of Thrombospondin (TSP-1) (TFA)
Overview
Description
LSKL, Inhibitor of Thrombospondin (TSP-1) (TFA) is a tetrapeptide derived from the latency-associated peptide of transforming growth factor-beta (TGF-β). It acts as a competitive antagonist of TGF-β1, inhibiting the binding of thrombospondin-1 (TSP-1) to the latency-associated peptide, thus preventing the activation of TGF-β1. This compound has shown potential in alleviating renal interstitial fibrosis, hepatic fibrosis, and subarachnoid fibrosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LSKL, Inhibitor of Thrombospondin (TSP-1) (TFA) involves solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. The peptide chain is elongated through repeated cycles of deprotection and coupling reactions. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of LSKL, Inhibitor of Thrombospondin (TSP-1) (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The purification process is scaled up using preparative HPLC, and the final product is lyophilized for storage and distribution .
Chemical Reactions Analysis
Types of Reactions
LSKL, Inhibitor of Thrombospondin (TSP-1) (TFA) primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It is relatively stable and does not readily undergo oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions
Deprotection Reagents: Trifluoroacetic acid (TFA) is commonly used to remove protecting groups from amino acids during synthesis.
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC) and OxymaPure are frequently used to facilitate peptide bond formation.
Cleavage Reagents: A mixture of TFA, water, and scavengers like triisopropylsilane (TIS) is used to cleave the peptide from the resin.
Major Products
The major product of the synthesis is the tetrapeptide LSKL, Inhibitor of Thrombospondin (TSP-1) (TFA). By-products may include truncated peptides and peptides with incomplete deprotection, which are removed during purification .
Scientific Research Applications
LSKL, Inhibitor of Thrombospondin (TSP-1) (TFA) has a wide range of scientific research applications:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Investigated for its role in modulating TGF-β1 activity and its effects on cellular processes.
Medicine: Explored for its potential therapeutic effects in treating fibrosis-related conditions, such as renal interstitial fibrosis, hepatic fibrosis, and subarachnoid fibrosis.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents
Mechanism of Action
LSKL, Inhibitor of Thrombospondin (TSP-1) (TFA) exerts its effects by competitively inhibiting the binding of thrombospondin-1 to the latency-associated peptide of TGF-β1. This inhibition prevents the activation of TGF-β1, thereby reducing its pro-fibrotic and pro-inflammatory effects. The compound can cross the blood-brain barrier, making it effective in treating central nervous system-related fibrosis .
Comparison with Similar Compounds
Similar Compounds
LSKL: The non-TFA version of the compound.
Other TGF-β1 Antagonists: Compounds like SB-431542 and LY-364947, which inhibit TGF-β1 signaling through different mechanisms
Uniqueness
LSKL, Inhibitor of Thrombospondin (TSP-1) (TFA) is unique due to its specific inhibition of thrombospondin-1 mediated activation of TGF-β1. This targeted mechanism allows for more precise modulation of TGF-β1 activity compared to other broad-spectrum TGF-β1 antagonists .
Properties
IUPAC Name |
(2S)-6-amino-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42N6O5.C2HF3O2/c1-12(2)9-14(23)19(30)27-17(11-28)21(32)25-15(7-5-6-8-22)20(31)26-16(18(24)29)10-13(3)4;3-2(4,5)1(6)7/h12-17,28H,5-11,22-23H2,1-4H3,(H2,24,29)(H,25,32)(H,26,31)(H,27,30);(H,6,7)/t14-,15-,16-,17-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULCVSARTMWAGA-SITLLQIKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)N)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H43F3N6O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


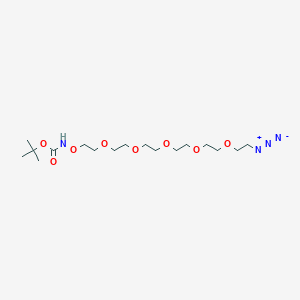
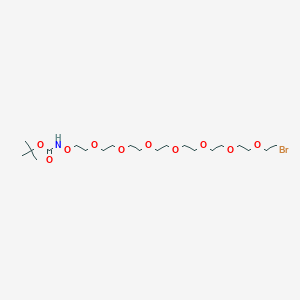
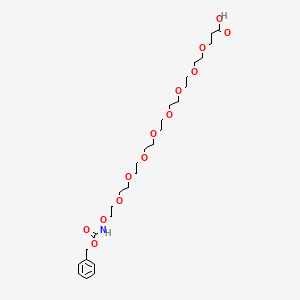
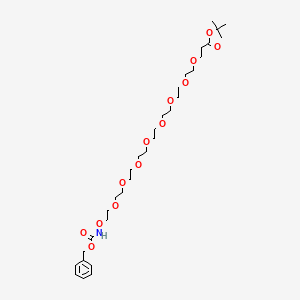
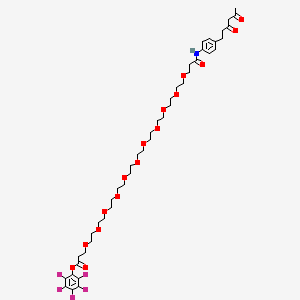

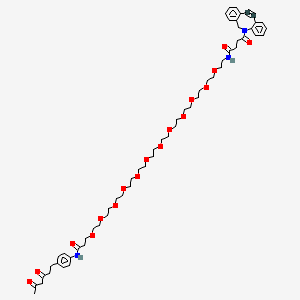
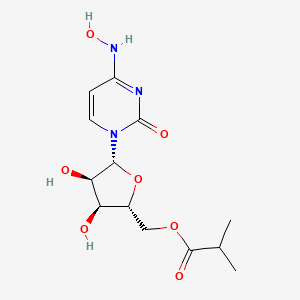
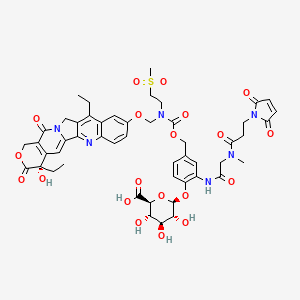
![sodium;8-methylsulfanyl-3-nitro-1,4,7,9-tetraza-5-azanidabicyclo[4.3.0]nona-3,6,8-trien-2-one;dihydrate](/img/structure/B8104512.png)
